Cas no 149117-85-1 (ethyl (R)-2-Boc-amino-4-pentenoate)

ethyl (R)-2-Boc-amino-4-pentenoate 化学的及び物理的性質
名前と識別子
-
- ethyl (R)-2-Boc-amino-4-pentenoate
- ethyl (R)-N-(t-butyloxycarbonyl)allylglycinate
- (R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
- CS-0342210
- (2R)-2-tert-Butoxycarbonylamino-pent-4-enoicacidethylester
- Ethyl (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- 149117-85-1
- ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester
-
- MDL: MFCD22418900
- インチ: InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1
- InChIKey: SIRQOZVFCRSBNJ-SECBINFHSA-N
計算された属性
- せいみつぶんしりょう: 243.14700
- どういたいしつりょう: 243.14705815Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- PSA: 64.63000
- LogP: 2.40980
ethyl (R)-2-Boc-amino-4-pentenoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D966939-100mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 100mg |
$255 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-50mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 96% | 50mg |
¥1364.05 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-100mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 96% | 100mg |
¥1853.72 | 2025-01-22 | |
eNovation Chemicals LLC | D966939-100mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 100mg |
$255 | 2025-02-24 | |
eNovation Chemicals LLC | D966939-5g |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 5g |
$4475 | 2025-02-24 | |
eNovation Chemicals LLC | D966939-1g |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-500mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 96% | 500mg |
¥4791.68 | 2025-01-22 | |
eNovation Chemicals LLC | D966939-5g |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0946-50mg |
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
eNovation Chemicals LLC | D966939-500mg |
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester |
149117-85-1 | 95% | 500mg |
$610 | 2024-07-28 |
ethyl (R)-2-Boc-amino-4-pentenoate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
ethyl (R)-2-Boc-amino-4-pentenoateに関する追加情報
Introduction to Ethyl (R)-2-Boc-amino-4-pentenoate (CAS No. 149117-85-1)
Ethyl (R)-2-Boc-amino-4-pentenoate, a compound with the chemical formula C10H17NO4, is a significant intermediate in the field of pharmaceutical synthesis and chiral chemistry. This compound is characterized by its (R)-configuration and the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino function, making it a valuable building block for the development of complex molecules. With a CAS number of 149117-85-1, it has garnered attention in recent years due to its utility in the synthesis of enantiomerically pure pharmaceuticals.
The Boc protection on the amino group provides stability under various reaction conditions, allowing for selective modifications at other positions in the molecule. This feature is particularly advantageous in multi-step syntheses where orthogonal functional group transformations are required. The (R)-configuration of the compound ensures that any derivatives synthesized from it will retain this specific stereochemical integrity, which is critical for many biological activities. The ethyl ester moiety at the terminal position further enhances its synthetic utility by providing a removable protecting group or a reactive site for further derivatization.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric catalysis. Ethyl (R)-2-Boc-amino-4-pentenoate has been explored as a precursor in the synthesis of such compounds. For instance, its transformation into more complex chiral entities has been studied for applications in transition metal-catalyzed reactions, where precise control over stereochemistry is paramount. The compound's ability to serve as a scaffold for constructing enantiomerically enriched molecules makes it a valuable asset in medicinal chemistry.
The pharmaceutical industry has seen significant advancements in the use of enantiomerically pure drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. Ethyl (R)-2-Boc-amino-4-pentenoate plays a role in this context by providing a reliable source for synthesizing enantiopure intermediates. Its application has been particularly noted in the development of protease inhibitors, where chirality often dictates binding affinity and metabolic stability. Recent studies have highlighted its utility in constructing peptidomimetics, which are designed to mimic the biological activity of natural peptides but with enhanced pharmacokinetic properties.
Another area where Ethyl (R)-2-Boc-amino-4-pentenoate has shown promise is in the synthesis of bioactive heterocycles. Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, often exhibiting significant biological activity. The compound's structure allows for facile functionalization at multiple sites, enabling access to diverse scaffolds. Researchers have utilized it as a starting material to develop novel scaffolds with potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The versatility of this intermediate makes it an attractive choice for drug discovery programs aiming to explore new chemical space.
The synthetic pathways involving Ethyl (R)-2-Boc-amino-4-pentenoate have been optimized for high yield and enantioselectivity. Modern synthetic techniques, such as asymmetric hydrogenation and enzymatic resolutions, have been employed to enhance the efficiency of its preparation. These methods not only improve scalability but also reduce environmental impact by minimizing waste and hazardous byproducts. The compound's compatibility with green chemistry principles aligns with the broader industry trend toward sustainable pharmaceutical manufacturing.
In conclusion, Ethyl (R)-2-Boc-amino-4-pentenoate (CAS No. 149117-85-1) is a versatile and valuable intermediate in pharmaceutical synthesis. Its unique structural features, including the (R)-configuration and Boc protection, make it an indispensable tool for constructing enantiomerically pure molecules. Recent advancements in synthetic methodologies have further underscored its importance, particularly in the development of chiral auxiliaries and bioactive heterocycles. As research continues to uncover new applications for this compound, its role in drug discovery and development is expected to grow even more significant.
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